3-(Bromomethyl)-1-isopropoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-isopropoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, with an isopropoxy group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-isopropoxyhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxyhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-isopropoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and hydrocarbons are formed.
Scientific Research Applications
3-(Bromomethyl)-1-isopropoxyhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-isopropoxyhexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-isopropoxyhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-1-isopropoxyhexane: Contains an iodine atom instead of bromine.
3-(Bromomethyl)-1-methoxyhexane: Has a methoxy group instead of an isopropoxy group.
Uniqueness
3-(Bromomethyl)-1-isopropoxyhexane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. The isopropoxy group also imparts distinct steric and electronic properties, influencing the compound’s reactivity and applications.
Properties
Molecular Formula |
C10H21BrO |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(bromomethyl)-1-propan-2-yloxyhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-10(8-11)6-7-12-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
FETUUAWBWIKEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCOC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.